molecular formula C10H14N2O2 B039710 2-(3,4-Dimethylphenoxy)acetohydrazide CAS No. 125298-97-7

2-(3,4-Dimethylphenoxy)acetohydrazide

Cat. No.: B039710
CAS No.: 125298-97-7
M. Wt: 194.23 g/mol
InChI Key: HOGMUXKJTIYZAL-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylphenoxy)acetohydrazide is an organic compound with the molecular formula C10H14N2O2. It is a derivative of acetic acid and features a phenoxy group substituted with two methyl groups at the 3 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylphenoxy)acetohydrazide typically involves the reaction of 3,4-dimethylphenol with chloroacetic acid to form 2-(3,4-dimethylphenoxy)acetic acid. This intermediate is then reacted with hydrazine hydrate to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylphenoxy)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

2-(3,4-Dimethylphenoxy)acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-Dimethylphenoxy)acetohydrazide
  • 2-(3,4-Dimethoxyphenoxy)acetohydrazide

Uniqueness

2-(3,4-Dimethylphenoxy)acetohydrazide is unique due to the specific positioning of the methyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties or efficacy in various applications .

Biological Activity

2-(3,4-Dimethylphenoxy)acetohydrazide is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological effects, and applications based on various research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dimethylphenol with acetic anhydride followed by hydrazine hydrate. This process yields the hydrazide derivative, which can be further modified to enhance its biological properties.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial activity against various bacterial strains. In a study evaluating a series of synthesized compounds, including derivatives of hydrazides, it was found that many displayed significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was assessed using the disk diffusion method, revealing its potential as a therapeutic agent in treating infections caused by resistant bacterial strains .

Compound Activity Tested Strains
This compoundModerate to high antibacterialEscherichia coli, Staphylococcus aureus
Other synthesized hydrazidesVariableVarious strains

Antioxidant Properties

The compound has also been evaluated for its antioxidant properties . Studies indicate that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases. The antioxidant activity is often measured using assays such as DPPH and ABTS, where the hydrazide showed promising results compared to standard antioxidants .

Anti-inflammatory Effects

In addition to antimicrobial and antioxidant activities, this compound has demonstrated anti-inflammatory effects . It has been shown to inhibit lipoxygenase activity, which plays a significant role in inflammatory processes. This inhibition suggests a potential application in treating inflammatory diseases .

While specific targets for this compound remain largely unidentified, its mechanism of action may involve:

  • Non-covalent interactions : Similar to other indole derivatives, it likely interacts through hydrogen bonding and π-π stacking.
  • Enzyme inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.

Case Studies

  • Antibacterial Study : A series of experiments were conducted where various concentrations of the compound were tested against bacterial strains. Results indicated that increasing concentrations led to higher zones of inhibition, supporting its use as an effective antibacterial agent.
  • Antioxidant Evaluation : In vitro assays demonstrated that this compound significantly reduced oxidative stress markers in cell cultures exposed to oxidative agents.

Properties

IUPAC Name

2-(3,4-dimethylphenoxy)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-7-3-4-9(5-8(7)2)14-6-10(13)12-11/h3-5H,6,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGMUXKJTIYZAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60351525
Record name 2-(3,4-dimethylphenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125298-97-7
Record name 2-(3,4-dimethylphenoxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60351525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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